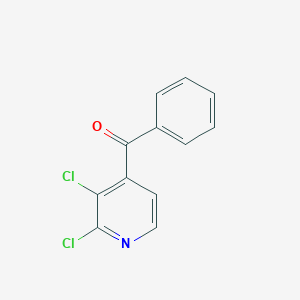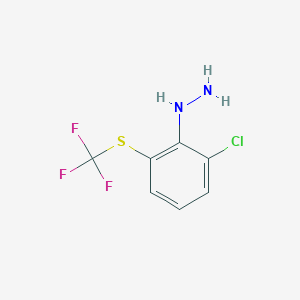
1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chloro and trifluoromethylthio groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-chloro-6-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group into amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .
Comparación Con Compuestos Similares
1-(2-Chloro-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
N-[2-chloro-6-(trifluoromethoxy)phenyl]-2,2-dimethylpropanamide: This compound also contains chloro and trifluoromethyl groups but differs in its overall structure and functional groups.
2-Chloro-1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: Another compound with similar substituents but different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6ClF3N2S |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
[2-chloro-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |
Clave InChI |
SAXBKBLLOUDLJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NN)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


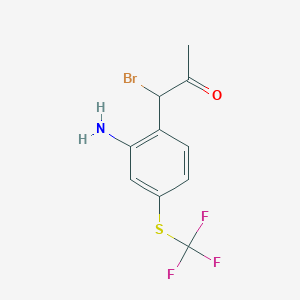
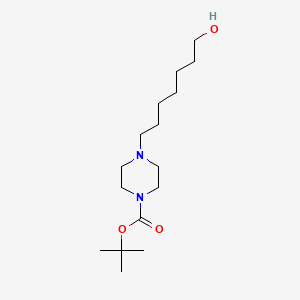
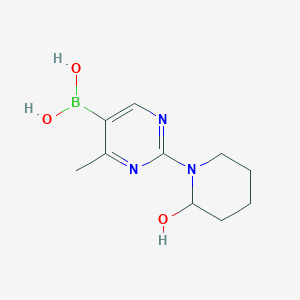
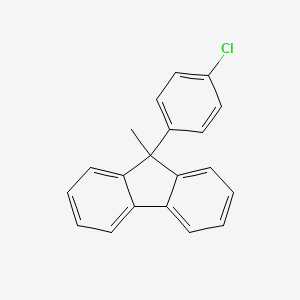
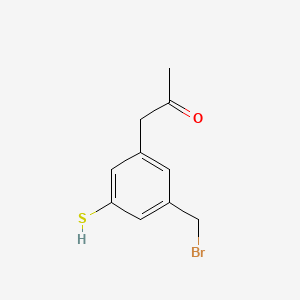

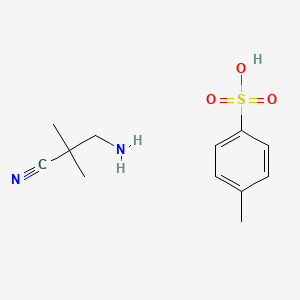
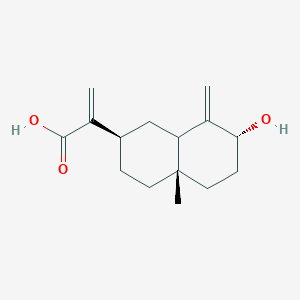
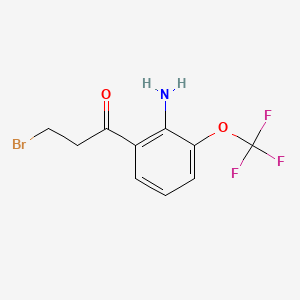
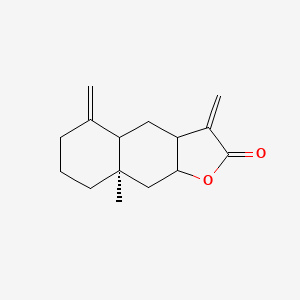
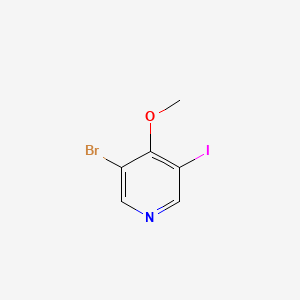
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)

